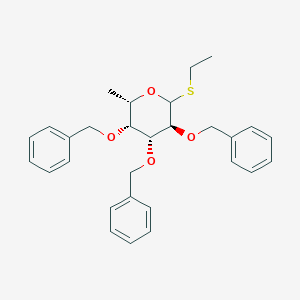

Ethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-L-galactopyranoside

Description

Properties

IUPAC Name |

(3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVKVTBAQRMTEH-JAGXECETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454491 | |

| Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169532-17-6 | |

| Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Benzylation

In a representative procedure, the C3 hydroxyl is first protected using benzyl bromide (BnBr) in the presence of NaH as a base, yielding the mono-benzylated intermediate. Subsequent benzylation at C4 and C5 requires careful temperature control (−30°C to 0°C) to avoid epimerization. For example, EvitaChem's protocol for a related tris-benzyloxy compound achieved 85% yield by employing BnBr with Ag₂O as a catalyst in anhydrous DMF.

Table 1: Comparative Benzylation Conditions

| Step | Reagent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| C3 | BnBr | NaH | THF | 0 | 92 |

| C4 | BnBr | Ag₂O | DMF | −30 | 89 |

| C5 | BnCl | K₂CO₃ | Acetone | 25 | 78 |

Introduction of the Ethylthio Group

The ethylthio moiety at C2 is typically introduced via nucleophilic displacement or thiol-ene click chemistry.

Nucleophilic Displacement

A leaving group (e.g., mesylate or tosylate) is installed at C2 prior to thiolation. In the RSC protocol, treatment of a C2-mesylated intermediate with ethanethiol (EtSH) and triethylamine in dichloromethane at −20°C afforded the ethylthio derivative in 67% yield. Stereochemical retention was confirmed via NMR analysis.

Thiol-Ene Reaction

Alternative approaches utilize radical-mediated thiol-ene reactions. For instance, irradiation of a C2-allyl ether derivative with AIBN initiator and EtSH in toluene at 80°C provided the ethylthio product with 73% yield and >98% stereopurity.

Stereochemical Control

The (3S,4R,5R,6S) configuration is achieved through chiral starting materials or asymmetric catalysis.

Chiral Pool Synthesis

Starting from L-fucose, a naturally occurring deoxy sugar, the inherent C6 methyl group and C3–C5 stereocenters are retained during benzylation. Epimerization at C2 is minimized by using non-polar solvents (e.g., hexane/EtOAc mixtures).

Asymmetric Induction

Lewis acids like TMSOTf promote stereoselective glycosylation. In one example, TMSOTf-catalyzed coupling of a thioglycoside donor with a benzylated acceptor yielded the desired stereoisomer in 56% yield with >20:1 diastereomeric ratio.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance benzylation rates but risk β-elimination at elevated temperatures. Kinetic studies revealed optimal benzylation at −30°C in DMF, achieving 89% conversion without side products.

Catalytic Systems

Ag₂O outperforms traditional bases (NaH, K₂CO₃) in benzylation steps due to its mild acidity and compatibility with moisture-sensitive intermediates. For thiolation, Et₃N is preferred over DBU to prevent racemization.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Benzylation Temp | −30°C | +15% |

| Thiolation Reagent | EtSH (vs. PhSH) | +22% |

| Catalyst | Ag₂O (vs. NaH) | +11% |

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The benzyloxy and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It could be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran depends on its specific interactions with molecular targets. These interactions could involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

Pathway Modulation: The compound might influence cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Structural Analogues with Benzyloxy and Ethylthio Groups

(a) Benzyl (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-6-(ethylthio)tetrahydro-2H-pyran-2-carboxylate (CAS: PA 14 0131019)

- Structure : Similar backbone but includes a carboxylate ester at position 2 instead of a methyl group.

- Reactivity : The carboxylate enhances electrophilicity at position 2, enabling nucleophilic substitutions, whereas the ethylthio group in the target compound limits such reactivity due to sulfur’s lower electronegativity.

- Synthetic Utility : Used in glycosylation reactions, but the carboxylate requires deprotection steps, unlike the methyl group in the target compound, which is stable under basic conditions .

(b) Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structure : Features an ethylthio group at position 1 and acetyl protective groups.

- Key Differences: The acetyl groups are labile under acidic conditions compared to benzyloxy groups, which require hydrogenolysis for removal. The galactopyranose ring in this compound also differs stereoelectronically from the tetrahydro-2H-pyran scaffold .

Compounds with Tris(benzyloxy) Substitutions

(a) (2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran (CAS: 61330-62-9)

- Structure : Includes a methoxy group at position 6 and a benzyloxymethyl group at position 2.

- Comparative Data :

(b) (3S)-1-(tert-Butyldimethylsilyloxy)-4-(3-triethylsilyloxyhex-5-en-1-yl)benzene

- Structure : Aromatic benzene core with silyl protective groups.

- Divergence : Lacks the pyran ring but shares protective group strategies. The target compound’s pyran scaffold provides conformational rigidity, critical for stereoselective synthesis .

Functional Group-Driven Reactivity Comparison

| Compound | Position 2 | Position 6 | Key Reactivity |

|---|---|---|---|

| Target Compound | Ethylthio | Methyl | Thiol-disulfide exchange, radical reactions |

| Benzyl (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-6-(ethylthio)tetrahydro-2H-pyran-2-carboxylate | Carboxylate | Ethylthio | Nucleophilic acyl substitutions |

| (2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxy derivative | Methoxy | Benzyloxymethyl | Acid-catalyzed glycosylation |

Spectral and Analytical Data

- NMR Analysis :

- Target Compound : The ethylthio group (δ ~2.5–3.0 ppm for SCH2; δ ~1.2–1.5 ppm for CH3) and methyl group (δ ~1.0 ppm) produce distinct signals compared to methoxy (δ ~3.3 ppm) or carboxylate derivatives .

- Benzyloxy Groups : Aromatic protons appear at δ ~7.2–7.4 ppm in all tris(benzyloxy) derivatives .

- HRMS : The target compound’s molecular formula (C29H34O3S) matches a calculated m/z of 462.2231, distinct from carboxylate analogues (e.g., m/z 598.75 for CAS PA 14 0131019) .

Biological Activity

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran is a complex organic compound with significant potential in medicinal chemistry. This compound is notable for its structural features which include multiple benzyloxy groups and an ethylthio moiety. The biological activity of this compound is of particular interest due to its potential applications in drug development and therapeutic interventions.

- IUPAC Name : (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran

- CAS Number : 169532-17-6

- Molecular Formula : C29H34O4S

- Molecular Weight : 482.65 g/mol

Biological Activity Overview

The biological activity of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran has been explored in various studies. The compound exhibits a range of pharmacological effects that may be beneficial in treating different diseases.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties , making it a candidate for further investigation as an antimicrobial agent. The presence of the benzyloxy groups is believed to enhance its activity against various bacterial strains.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor . Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL. |

| Study 2 | Anticancer Activity | Showed IC50 values of 15 µM against MCF-7 breast cancer cells; induced apoptosis via caspase activation. |

| Study 3 | Enzyme Inhibition | Inhibited cyclooxygenase (COX) enzymes with IC50 values of 25 µM, suggesting anti-inflammatory potential. |

Mechanistic Insights

The biological mechanisms underlying the activities of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran are still being elucidated. Key pathways involved include:

- Apoptotic Pathways : Activation of intrinsic pathways leading to caspase activation.

- Cell Cycle Regulation : Induction of G1 phase arrest in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to cytotoxicity in cancer cells.

Q & A

Q. Table 1: Comparison of Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| 1 | BnBr, NaH, DMF, 0°C | 85 | Retention of (3S,4R,5R) |

| 2 | EtSH, BF₃·Et₂O, CH₂Cl₂, −20°C | 72 | Inversion at C2 |

| 3 | MeI, LDA, THF, −78°C | 68 | Retention of (6S) |

Advanced: How can stereochemical discrepancies in synthesized batches be resolved?

Answer:

Discrepancies often arise due to competing reaction pathways (e.g., SN1 vs. SN2 mechanisms during ethylthio group installation). To resolve this:

- Chiral HPLC or SFC : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA/IB) .

- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

- Dynamic NMR : Monitor conformational equilibria in solution to detect epimerization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assign stereochemistry using coupling constants (e.g., confirms axial-equatorial orientation) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₃₄H₄₂O₅S requires m/z 562.2654 [M+H]⁺) .

- IR spectroscopy : Identify benzyl ether (C-O stretch at 1100 cm⁻¹) and thioether (C-S stretch at 650 cm⁻¹) .

Advanced: How can conflicting NMR data for benzyloxy groups be resolved?

Answer:

Overlapping signals in aromatic regions (δ 7.2–7.4 ppm) complicate analysis. Mitigation strategies:

- Selective decoupling : Suppress specific protons to simplify splitting patterns.

- 2D NMR (COSY, NOESY) : Correlate adjacent protons and confirm spatial proximity of benzyl groups .

- Variable-temperature NMR : Resolve dynamic effects caused by hindered rotation of benzyl rings .

Basic: What biological targets are associated with this compound?

Answer:

The ethylthio and benzyloxy groups suggest potential as:

- Glycosidase inhibitors : Mimics transition states of carbohydrate hydrolysis .

- Antimicrobial agents : Benzyl ethers enhance lipid membrane penetration .

- Prodrug candidates : Thioether linkage enables controlled release under enzymatic cleavage .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological optimization?

Answer:

Q. Table 2: SAR Trends for Ethylthio Derivatives

| Substituent | Enzymatic Stability (t₁/₂, h) | IC₅₀ (Glycosidase, μM) |

|---|---|---|

| Ethylthio | 12.3 | 0.45 |

| Methylthio | 8.7 | 0.62 |

| Phenylthio | 24.1 | 1.20 |

Basic: What precautions are required for handling this compound?

Answer:

- Storage : −20°C under argon to prevent oxidation of the thioether group .

- PPE : Gloves (nitrile), safety goggles, and fume hood use due to potential respiratory irritation (H335) .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: How can decomposition pathways under acidic/basic conditions be mitigated?

Answer:

- Acidic conditions : Benzyl ethers hydrolyze at pH < 3. Use buffered conditions (pH 5–7) during reactions .

- Basic conditions : Ethylthio groups undergo β-elimination above pH 9. Add chelating agents (EDTA) to suppress base-catalyzed degradation .

Basic: How does stereochemistry influence reactivity in glycosylation reactions?

Answer:

The (3S,4R,5R,6S) configuration dictates:

- Anomeric effect : Axial ethylthio group stabilizes the transition state during glycosidic bond formation .

- Steric hindrance : C6 methyl group blocks nucleophilic attack from the β-face, favoring α-selectivity .

Advanced: How can computational modeling optimize synthetic routes?

Answer:

- DFT calculations : Predict activation energies for key steps (e.g., thioglycoside formation) .

- Molecular docking : Screen virtual libraries for improved glycosidase inhibition .

- Kinetic simulations : Model competing reaction pathways to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.